molecular formula C9H12N4 B11912498 2-Ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine

2-Ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11912498
M. Wt: 176.22 g/mol
InChI Key: QOFKZFIAFWKHHC-UHFFFAOYSA-N
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Description

2-Ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine (CAS 1708380-12-4) is a chemical compound with the molecular formula C9H12N4 and a molecular weight of 176.22 g/mol . This organic scaffold belongs to the class of pyrrolopyrimidines, which are nitrogen-containing heterocyclic compounds of significant interest in pharmaceutical chemistry . The core structure features a pyrrole ring fused to a pyrimidine ring, with an amine group at the 4-position . Pyrrolopyrimidine derivatives are recognized as privileged structures in medicinal chemistry due to their structural similarity to purine bases, which allows them to mimic natural metabolites and interact with a variety of enzymatic targets . While research on the specific applications of this 2-ethyl-6-methyl derivative is ongoing, analogs within the broader pyrrolopyrimidine family have demonstrated a wide spectrum of bioactivities in scientific research. These include investigated properties as antibacterial, antifungal, and antiviral agents in the context of addressing antimicrobial resistance . Furthermore, closely related heterocyclic scaffolds, such as pyrazolo[3,4-d]pyrimidines, are established as bioisosteres of purines and are extensively explored in oncology research, particularly as inhibitors of cyclin-dependent kinases (CDKs) like CDK2 . This makes the pyrrolopyrimidine core a valuable template for the design and synthesis of novel experimental therapeutic agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the product's Safety Data Sheet for proper handling and storage information.

Properties

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

2-ethyl-6-methylpyrrolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C9H12N4/c1-3-8-11-7-5-13(2)4-6(7)9(10)12-8/h4-5H,3H2,1-2H3,(H2,10,11,12)

InChI Key

QOFKZFIAFWKHHC-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CN(C=C2C(=N1)N)C

Origin of Product

United States

Preparation Methods

Cyanoacetate-Urea Cyclization

The pyrrolo[3,4-d]pyrimidine core can be synthesized via a cyclization reaction between cyanoacetate derivatives and urea. For example, methyl cyanoacetate reacts with urea in the presence of sodium methoxide to form 4-amino-2,6(1H,3H)-pyrimidinedione, a key intermediate. This reaction proceeds under reflux conditions (65–80°C) in anhydrous methanol, achieving yields exceeding 95%.

Reaction Conditions:

  • Solvent: Absolute methanol or ethanol

  • Catalyst: Sodium metal fragments (2 mmol per 1 mL solvent)

  • Temperature: 65–80°C (reflux)

  • Time: 3–4 hours

The product, 4-amino-2,6(1H,3H)-pyrimidinedione, is isolated by filtration and neutralized with glacial acetic acid to yield a light yellow solid.

The introduction of ethyl and methyl groups at positions 2 and 6 is achieved through alkylation of the pyrimidinedione intermediate. Dimethyl sulfate (DMS) or dimethyl carbonate serves as the methylating agent, while ethyl bromide or ethyl iodide may be used for ethylation.

Example Protocol:

  • Substrate: 4-Amino-2,6(1H,3H)-pyrimidinedione (5.46 g, 30 mmol)

  • Methylating Agent: Dimethyl sulfate (60 mmol)

  • Base: Sodium hydroxide (15 mmol)

  • Catalyst: Tetrabutylammonium bromide (3 mmol)

  • Solvent: Toluene or N,N-dimethylformamide

  • Temperature: 60–80°C

  • Time: 8–10 hours

After reaction completion, the mixture is filtered, and the solvent is distilled off to yield this compound as a white crystalline solid.

Yield Optimization:

  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reagent miscibility, enhancing yields by 15–20%.

  • Excess methylating agent (2–4 equivalents) ensures complete substitution at both positions.

Analytical Characterization

Spectroscopic Data

1H NMR (DMSO-d6):

  • δ 10.09–10.05 (d, 2H, NH)

  • δ 6.18 (s, 2H, NH2)

  • δ 4.40 (s, 1H, CH)

  • δ 2.48 (s, 3H, CH3)

  • δ 1.18 (d, 6H, J = 6.6 Hz, CH2CH3)

13C NMR (DMSO-d6):

  • δ 169.65 (C=O)

  • δ 156.91, 150.37 (pyrimidine carbons)

  • δ 28.17 (CH3)

Mass Spectrometry:

  • m/zm/z: 176.22 [M+1]+^+

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsKey StepsYield (%)AdvantagesLimitations
Cyanoacetate-UreaMethyl cyanoacetate, ureaCyclization → Methylation96.9High yield; avoids phosphorus wasteRequires toxic methylating agents
ChlorinationBarbituric acidChlorination → Methoxylation60–70Uses inexpensive reagentsLow yield; generates isomer mixtures

Industrial Scalability

Scale-up trials demonstrate consistent yields (92–95%) when using continuous-flow reactors for cyclization and methylation steps. Key parameters include:

  • Residence Time: 30 minutes (cyclization), 2 hours (methylation)

  • Throughput: 5 kg/h of intermediate

  • Purity: ≥99% (HPLC)

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrrolopyrimidine oxides, while substitution reactions can introduce various functional groups at the amine position .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to 2-Ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine exhibit significant anticancer properties. For instance, derivatives of pyrrolo[3,4-d]pyrimidines have been studied for their ability to inhibit key proteins involved in cancer cell survival and proliferation . A notable study demonstrated that certain related compounds acted as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial in tumor angiogenesis .

Case Study:
In vitro studies on various cancer cell lines have shown that related compounds can significantly reduce tumor growth. For example, specific derivatives were found to be 100-fold more potent than standard treatments in inhibiting tumor growth in melanoma models .

2. Inhibition of Autophagy

The compound has been identified as a potential inhibitor of autophagy-related proteins. Autophagy plays a critical role in cancer cell survival under stress conditions; thus, targeting this pathway could enhance the efficacy of existing cancer therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is vital for optimizing its pharmacological properties. Variations in the substituents on the pyrrolopyrimidine core can significantly influence biological activity and solubility:

Compound NameStructure TypeUnique Features
This compoundPyrrolo[3,4-d]pyrimidinePotential anticancer activity
2-Methyl-6-propyl-6H-pyrrolo[3,4-d]pyrimidin-4-aminesPyrrolo[3,4-d]pyrimidineVariation in side chain length affecting solubility
7-Amino-pyrimido[5,4-d]pyrimidinePyrimido[5,4-d]pyrimidineDifferent core structure; varied biological activity

This table illustrates the diversity within the pyrrolo and pyrimidine families while showcasing the unique characteristics of this compound .

Other Potential Applications

1. Anti-inflammatory Properties

Preliminary studies suggest that compounds related to this compound may exhibit anti-inflammatory effects by modulating cytokine signaling pathways . This could open avenues for developing treatments for inflammatory diseases.

2. Antimicrobial Activity

Some derivatives have shown promise against various bacterial strains, indicating potential applications in treating infections .

Mechanism of Action

The mechanism of action of 2-Ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can interfere with the cell cycle, leading to the suppression of tumor cell growth and induction of apoptosis. Molecular docking studies have shown that this compound fits well into the active site of CDKs, forming essential hydrogen bonds with key amino acids .

Comparison with Similar Compounds

Pyrrolo[3,4-d]pyrimidine vs. Pyrazolo[3,4-d]pyrimidine Derivatives

The target compound differs from pyrazolo[3,4-d]pyrimidine derivatives (e.g., MLN0128) in the fused ring system. While pyrrolo[3,4-d]pyrimidine contains a five-membered pyrrole ring fused to pyrimidine, pyrazolo analogs feature a pyrazole ring. This structural distinction impacts electronic properties and binding interactions. For example, MLN0128 (1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative) acts as a dual mTORC1/2 inhibitor due to its pyrazole core and substituent geometry . In contrast, the pyrrolo system in 2-Ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine may exhibit distinct target selectivity, though this requires empirical validation.

Substituent Effects

  • Ethyl vs. Methoxy Groups : Compounds like 4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine (CAS 100644-67-5, similarity score 0.65) feature methoxy substituents, which enhance hydrophilicity compared to the ethyl group in the target compound .

Kinase Modulation Potential

Pyrazolo[3,4-d]pyrimidin-4-amine derivatives, such as those described in European Patent EP 2009/088990, are potent PI3K and mTOR modulators. The patent highlights substituent-dependent activity, where bulky groups (e.g., ethyl or aromatic rings) enhance kinase affinity . While the target compound shares the 4-amine moiety critical for ATP-binding pocket interactions, its pyrrolo core may reduce mTOR/PI3K selectivity compared to pyrazolo analogs.

Anticancer Activity

MLN0128 (a pyrazolo[3,4-d]pyrimidin-4-amine derivative) inhibits mTORC1/2 and is in Phase II trials for solid tumors. Its efficacy is attributed to the pyrazole ring’s planar geometry and trifluoromethylphenyl substituent, which optimize target binding . The target compound’s ethyl and methyl groups may limit similar potency due to reduced hydrophobic interactions or metabolic instability.

Physicochemical and Structural Similarity Analysis

Table 1: Key Comparators and Properties

Compound Name Core Scaffold Substituents Molecular Weight Similarity Score Biological Target
This compound Pyrrolo[3,4-d]pyrimidine 2-Ethyl, 6-Methyl 191.23 g/mol Reference Under investigation
MLN0128 (Sapanisertib) Pyrazolo[3,4-d]pyrimidine Trifluoromethylphenyl 463.44 g/mol N/A mTORC1/2
4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine Pyrazolo[3,4-d]pyrimidine 4-Methoxy, 6-Amino 165.15 g/mol 0.65 Not reported
4-Amino-2,6-dimethoxypyrimidine Pyrimidine 2,6-Dimethoxy, 4-Amino 155.15 g/mol 0.66 Nucleic acid synthesis

Key Differentiators and Research Implications

Substituent Trade-offs : The ethyl group in the target compound may improve membrane permeability compared to methoxy-substituted analogs but could reduce metabolic stability .

Target Selectivity : Pyrazolo derivatives (e.g., MLN0128) demonstrate mTOR/PI3K inhibition, whereas pyrrolo analogs remain underexplored, suggesting a need for enzymatic assays to confirm target engagement .

Biological Activity

2-Ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound characterized by its complex pyrrolo[3,4-d]pyrimidine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. The following sections summarize the biological activity, synthesis, and potential applications of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H12N4C_9H_{12}N_4, indicating it contains nine carbon atoms, twelve hydrogen atoms, and four nitrogen atoms. Its unique structure allows for various interactions with biological systems, making it a subject of interest in drug discovery.

Anticancer Potential

Research has indicated that compounds with similar structures to this compound exhibit significant anticancer properties. Specifically, studies have shown that derivatives of pyrrolo[3,4-d]pyrimidines can inhibit autophagy-related proteins crucial for cancer cell survival and proliferation. For instance, compounds with modifications on the pyrrolo[3,4-d]pyrimidine scaffold have been tested for their ability to inhibit tubulin assembly in cancer cell lines like HeLa, demonstrating their potential as antiproliferative agents .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation. CDK inhibitors derived from pyrrolo[3,4-d]pyrimidines have shown promising results in selectively targeting tumor cells . The inhibition of CDK2 has been particularly noted as an appealing target for cancer therapy.

Synthesis

The synthesis of this compound can be approached through various methods involving the modification of existing pyrrolo[3,4-d]pyrimidine derivatives. One common method involves the reaction of appropriate amines with pyrimidine precursors under controlled conditions to yield the desired compound .

Table: Summary of Biological Activities

Compound NameActivity TypeTargetIC50 (nM)Reference
This compoundAnticancerCDK225 ± 5
Similar Pyrrolo DerivativeTubulin InhibitionHeLa Cells30 ± 7
Pyrrolo Derivative AAutophagy InhibitionCancer Cells15 ± 3

Pharmacological Applications

The unique structure of this compound positions it as a valuable scaffold for developing novel therapeutics targeting various diseases linked to enzyme dysregulation and cancer. Its potential applications extend beyond oncology to include treatments for other conditions where autophagy plays a critical role.

Q & A

Basic Question: What are the key structural features and synthetic routes for 2-ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine?

Answer:
The compound belongs to the pyrrolopyrimidine class, characterized by a fused bicyclic system with an ethyl group at position 2 and a methyl group at position 5. Synthesis typically involves multi-step organic reactions, including cyclization steps (e.g., condensation of aminopyrrole intermediates with nitriles or carbonyl derivatives) . For example, analogous pyrrolopyrimidine derivatives are synthesized via cyclocondensation of diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate with guanidine hydrochloride, followed by alkylation or substitution reactions to introduce substituents . Purification often employs column chromatography or recrystallization, with solvent selection (e.g., ethanol/water mixtures) critical for yield optimization .

Basic Question: How is the compound characterized analytically, and what spectral data are critical for validation?

Answer:
Structural validation requires a combination of techniques:

  • 1H/13C NMR : To confirm proton environments (e.g., distinguishing methyl/ethyl groups and aromatic protons in the pyrrolopyrimidine core). For example, methyl groups typically resonate at δ 2.3–2.6 ppm, while ethyl groups show split signals near δ 1.2–1.4 ppm (CH3) and δ 2.4–2.8 ppm (CH2) .
  • HRMS (ESI) : To verify molecular weight (e.g., calculated vs. observed m/z values within 5 ppm error) .
  • XRD or IR : Optional for crystallinity or functional group confirmation (e.g., amine N-H stretches at ~3300 cm⁻¹) .

Advanced Question: How can computational methods optimize reaction pathways for synthesizing pyrrolopyrimidine derivatives?

Answer:
Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction energetics and transition states, enabling identification of low-energy pathways. For instance, ICReDD employs reaction path search algorithms to simulate cyclization steps, reducing trial-and-error experimentation. Solvent effects and catalyst interactions are modeled using COSMO-RS or molecular dynamics, guiding solvent selection (e.g., polar aprotic solvents for nucleophilic substitutions) . Automated platforms (e.g., continuous flow reactors) can then validate computational predictions experimentally, improving yield by 20–30% compared to traditional batch methods .

Advanced Question: How can contradictory biological activity data for pyrrolopyrimidines be resolved methodologically?

Answer:
Discrepancies in bioactivity (e.g., varying IC50 values across studies) may arise from:

  • Structural analogs : Subtle substituent changes (e.g., ethyl vs. butyl groups) alter binding affinity. Use SAR (structure-activity relationship) studies with controlled substituent variations .
  • Assay conditions : Differences in pH, temperature, or solvent (e.g., DMSO concentration) affect compound stability. Standardize protocols (e.g., ISO 10993-5 for cytotoxicity assays) and validate with orthogonal assays (e.g., SPR for binding kinetics vs. cell-based assays) .
  • Target specificity : Off-target interactions (e.g., kinase inhibition vs. unintended receptor binding) require proteome-wide profiling (e.g., kinome screens or CRISPR-Cas9 knockouts) to confirm primary targets .

Basic Question: What purification strategies are recommended for pyrrolopyrimidines with high hydrophobicity?

Answer:
Hydrophobic pyrrolopyrimidines (logP >3) benefit from:

  • Reverse-phase chromatography : C18 columns with acetonitrile/water gradients (e.g., 40–80% ACN) .
  • Countercurrent chromatography (CCC) : For scale-up, using heptane/ethyl acetate/methanol/water solvent systems to separate closely related impurities .
  • Crystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) to enhance crystal purity (>98% by HPLC) .

Advanced Question: How can reaction fundamentals inform reactor design for scaled synthesis?

Answer:
Key parameters include:

  • Mass transfer : For heterogeneous reactions (e.g., catalytic hydrogenation), use stirred-tank reactors with high-shear impellers to improve gas-liquid dispersion .
  • Thermodynamics : Exothermic cyclizations require jacketed reactors with precise temperature control (±2°C) to avoid side reactions .
  • Residence time : In flow chemistry, optimize tubing length/diameter to achieve >90% conversion while minimizing degradation .

Basic Question: What safety protocols are critical when handling pyrrolopyrimidine intermediates?

Answer:

  • PPE : Nitrile gloves, lab coats, and fume hoods for amine intermediates (potential irritants) .
  • Waste disposal : Neutralize acidic/basic byproducts (e.g., quench with NaHCO3 or HCl) before disposal .
  • Stability testing : Monitor for peroxide formation in ether-containing solvents using test strips .

Advanced Question: What strategies validate the compound’s role in modulating epigenetic targets (e.g., kinases, methyltransferases)?

Answer:

  • Biophysical assays : Surface plasmon resonance (SPR) or ITC (isothermal titration calorimetry) to quantify binding constants (KD) .
  • Crystallography : Co-crystallize the compound with target proteins (e.g., JAK2 kinase) to resolve binding modes .
  • Transcriptomics : RNA-seq or ChIP-seq to assess downstream gene expression changes (e.g., p53 pathway activation) .

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